Naltriben mesylate

δ-opioid receptor subtypes δ1/δ2 differentiation naltrindole comparison

Researchers face a critical confound when using pan-δ antagonists like naltrindole, which mask δ1 vs. δ2 subtype-specific effects. Naltriben mesylate solves this with high δ2 selectivity (Ki=0.013 nM) enabling clean mechanistic attribution. Its unique dose-dependent κ-agonist activity (3 mg/kg s.c.) further allows dual-system interrogation in a single tool compound. · δ2 Ki=0.013 nM vs. δ1 Ki≈1.54 nM - >100-fold subtype discrimination. · Noncompetitive μ-antagonist activity (Ki=19.79 nM) eliminates orthosteric competition artifacts. · Dual δ2/TRPM7 pharmacology for multi-pathway neuroprotection & oncology studies.

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
Cat. No. B10752807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltriben mesylate
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6
InChIInChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20?,24-,25-,26+/m0/s1
InChIKeyZHVWWEYETMPAMX-OOGIKFLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naltriben: A Selective δ2-Opioid Antagonist


(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol, commonly known as Naltriben (NTB), is a synthetic orvinol-class opioid ligand and a ring-constrained analogue of buprenorphine. It is widely recognized as a potent and selective antagonist for the δ2 subtype of the delta-opioid receptor (DOR), a critical tool in neuroscience research for distinguishing between δ1 and δ2 receptor-mediated effects [1]. The compound's unique structure, characterized by a constrained furan ring system, confers a distinct pharmacological profile that sets it apart from other delta-opioid antagonists like naltrindole [2].

Why Naltriben Cannot Be Substituted


The δ-opioid receptor system is not monolithic; it comprises distinct subtypes, δ1 and δ2, which mediate different physiological and behavioral responses. Substituting Naltriben with a pan-δ antagonist like naltrindole introduces a critical confound: the loss of subtype-specific interpretation. Naltriben exhibits differential binding affinity for δ1 and δ2 subtypes, enabling researchers to attribute observed effects specifically to δ2 receptor blockade [1]. Moreover, at certain concentrations, Naltriben displays unique, off-target activity at κ-opioid receptors (KOR), a feature not shared by all δ-antagonists, further complicating data interpretation if an improper substitute is used [2]. Therefore, the choice of Naltriben is not interchangeable; it is a decision that dictates the level of mechanistic resolution achievable in an experimental design.

Pharmacological Evidence for Naltriben


Subtype Selectivity: δ2 Over δ1 Binding Affinity

Naltriben is a key tool for differentiating δ1 and δ2 opioid receptor subtypes. While it is a potent antagonist at the δ2 receptor (Ki = 0.013 nM), its affinity for the δ1 subtype is substantially lower. This stands in contrast to naltrindole, another widely used δ-antagonist, which does not discriminate as effectively between these two subtypes .

δ-opioid receptor subtypes δ1/δ2 differentiation naltrindole comparison receptor binding affinity

Functional Selectivity: Differential δ1 and δ2 Antagonism

In vivo, Naltriben's ability to distinguish between δ1 and δ2 receptor activation is dose-dependent. A subcutaneous dose of 1 mg/kg effectively antagonized both the δ2 agonist [D-Ala2,Glu4]deltorphin (DELT) and the δ1 agonist [D-Pen2, D-Pen5]enkephalin (DPDPE) to an equivalent degree in a rat tail-flick latency (TFL) test [1]. However, this lack of δ1/δ2 discrimination at higher doses contrasts with its high in vitro selectivity and highlights its complex in vivo pharmacology, a nuance not observed with simpler δ-antagonists [1].

in vivo pharmacology functional antagonism δ1/δ2 agonist discrimination tail-flick test

Cross-Reactivity: µ-Antagonist and κ2-Agonist Activity

Naltriben's pharmacology extends beyond the δ-opioid receptor. In rat cerebral cortex membranes, Naltriben displaced the µ-selective ligand [³H]DAMGO with a Ki of 19.79 ± 1.12 nM, and in functional assays, it acted as a noncompetitive antagonist of DAMGO-induced inhibition of [³H]norepinephrine release [1]. Furthermore, at higher concentrations (>100 nM), Naltriben exhibited κ2-opioid receptor agonist-like activity by inhibiting [³H]norepinephrine release [1]. This multi-receptor profile distinguishes it from many other opioid antagonists and is critical for data interpretation.

off-target pharmacology µ-opioid receptor κ2-opioid receptor norepinephrine release

Structural Basis: Furan Ring Reduces µ Efficacy

Naltriben belongs to a class of ring-constrained orvinols known as furanomorphides. This structural constraint, specifically the fused furan ring, differentiates it from buprenorphine and other non-constrained orvinols. A key finding is that furanomorphides, as a class, exhibit reduced efficacy at the µ-opioid receptor (MOR) compared to the parent orvinol series [1]. This is a critical distinction for researchers aiming to minimize µ-opioid-mediated effects.

structure-activity relationship (SAR) orvinol furanomorphide partial agonism

NOP Receptor Binding Profile

Understanding off-target binding is crucial for selecting the right pharmacological tool. While Naltriben's affinity for the nociceptin/orphanin FQ (NOP) receptor (also known as ORL1) is not widely reported, its structural analog norbuprenorphine exhibits very low affinity for NOP, with a Ki in the micromolar range [1]. In contrast, norbuprenorphine-3-glucuronide, a major metabolite of buprenorphine, has a Ki of 18 µM for the human NOP receptor [2]. This class-level data suggests that Naltriben, as an orvinol, is likely to have negligible NOP activity, an important consideration when designing experiments focused on classical µ, δ, and κ systems.

nociceptin receptor NOP ORL1 norbuprenorphine

Research Applications of Naltriben


Differentiating δ1 vs δ2 Function in Pain and Reward

The primary, evidence-based application for Naltriben is as a pharmacological tool to delineate the specific roles of δ1 and δ2 opioid receptor subtypes in complex biological systems. Its high selectivity for δ2 over δ1 receptors (as demonstrated by in vitro binding data ) allows for precise experimental designs. In vivo, the dose-dependent functional profile (1 mg/kg s.c. provides broad δ-antagonism, while 3 mg/kg s.c. reveals κ-agonist activity [1]) necessitates careful dose optimization but offers a unique window into receptor subtype interactions. Researchers investigating pain modulation, reward-seeking behavior, or mood disorders where δ-opioid subtypes are implicated should prioritize Naltriben over pan-δ antagonists like naltrindole.

κ-Opioid Agonist Effects in Neurological Studies

The paradoxical loss of δ-antagonism and emergence of κ-opioid agonist-like activity at higher doses (3 mg/kg s.c.) is a defining characteristic of Naltriben . This makes it a valuable, albeit complex, tool for studies examining the functional interplay between δ and κ opioid systems. Experiments designed to probe κ-opioid receptor function in the context of stress, addiction, or neuroprotection can utilize this high-dose Naltriben effect as a positive control or as a means to activate κ-signaling in a δ-receptor-rich environment. This dual functionality is a key differentiator from other opioid antagonists.

Screening for δ-Selective Ligands

In drug discovery programs aimed at developing new δ-opioid receptor agonists or antagonists, Naltriben serves as an essential reference compound. Its well-characterized δ2 selectivity profile provides a benchmark for evaluating the subtype bias of novel chemical entities. Researchers can use Naltriben in competitive binding assays or functional antagonism assays to determine whether their compound of interest preferentially interacts with the δ1 or δ2 receptor. This application is critical for advancing next-generation analgesics and neuropsychiatric therapeutics with reduced side-effect profiles.

Validating µ-Opioid Receptor Models

The demonstration that Naltriben acts as a noncompetitive antagonist at the µ-opioid receptor (Ki = 19.79 nM, with functional antagonism at 30 nM) in rat cortex expands its utility beyond δ-receptor research. In experiments where a noncompetitive µ-antagonist is required, Naltriben can be a suitable alternative to conventional competitive antagonists like naloxone or naltrexone. This property is particularly valuable in functional assays (e.g., [³H]norepinephrine release) where the mechanism of antagonism can influence data interpretation and model validation.

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